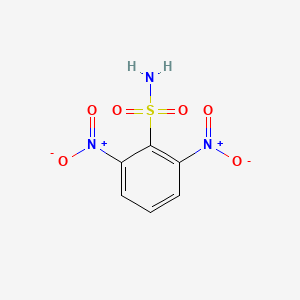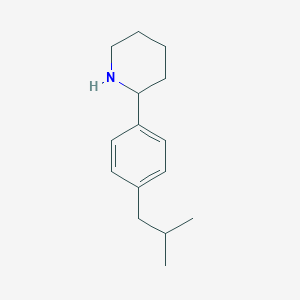
(R)-1-Methoxy-3-(S-methylsulfonimidoyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound
This compound belongs to the class of sulfonamides and features both a methoxy group (–OCH₃) and a sulfonamide group (–SO₂NH–). It is optically active due to its chiral center.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene. One common method involves the reaction of an appropriate aryl halide (such as bromobenzene) with a methylsulfonamide nucleophile. The reaction proceeds via nucleophilic aromatic substitution (SNAr) and results in the formation of the desired compound.
Reaction Conditions: The reaction typically takes place in an aprotic solvent (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures. The choice of base (e.g., potassium carbonate, K₂CO₃) and reaction time influences the yield and selectivity.
Industrial Production Methods: While academic research often focuses on small-scale synthesis, industrial production methods may involve continuous flow processes or large-scale batch reactions. Optimization of reaction conditions, catalysts, and purification steps is crucial for efficient production.
Analyse Des Réactions Chimiques
Reactivity: ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding sulfone.
Reduction: Reduction of the sulfonamide group yields the amine derivative.
Substitution: SNAr reactions allow for substitution of the methoxy group or the sulfonamide group.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles (e.g., amines, thiols) react with the aryl halide.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Sulfone formation.
- Reduction: Amines or hydroxylamines.
- Substitution: Various derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry:
- ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene serves as a building block in organic synthesis.
- It participates in the design of novel ligands for transition metal complexes.
- The compound’s sulfonamide moiety may interact with enzymes or receptors.
- It could be explored as a potential drug candidate due to its unique structure.
- ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene finds applications in fine chemicals and pharmaceuticals.
Mécanisme D'action
The exact mechanism of action remains an active area of research. its sulfonamide group suggests potential inhibition of enzymes or protein targets.
Comparaison Avec Des Composés Similaires
- ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene stands out due to its chiral nature and sulfonamide functionality.
- Similar compounds include other sulfonamides, aryl ethers, and chiral molecules.
Propriétés
Formule moléculaire |
C8H11NO2S |
|---|---|
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
imino-(3-methoxyphenyl)-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H11NO2S/c1-11-7-4-3-5-8(6-7)12(2,9)10/h3-6,9H,1-2H3/t12-/m1/s1 |
Clé InChI |
MWKKHJXJLJJQNF-GFCCVEGCSA-N |
SMILES isomérique |
COC1=CC(=CC=C1)[S@](=N)(=O)C |
SMILES canonique |
COC1=CC(=CC=C1)S(=N)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


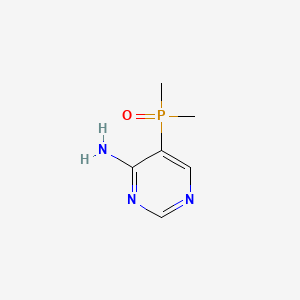
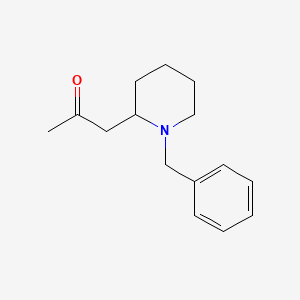
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)
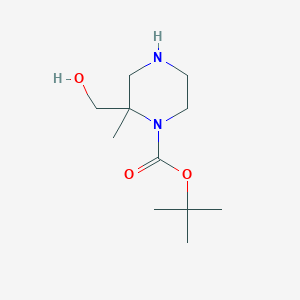
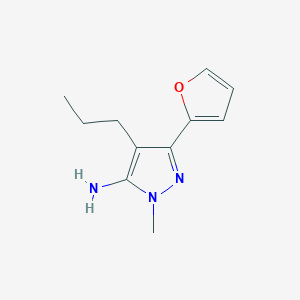
![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)
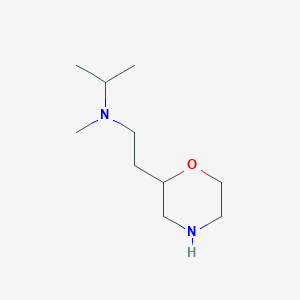
![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)
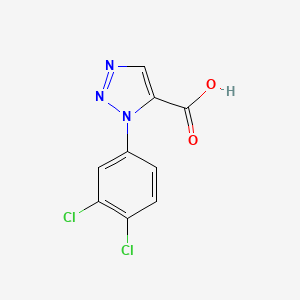
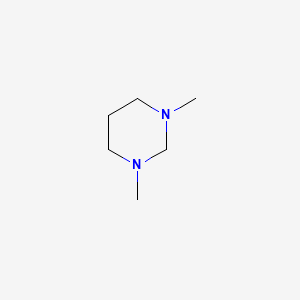

![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)
